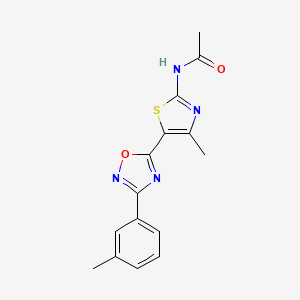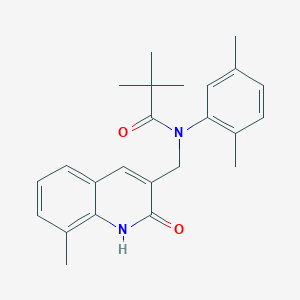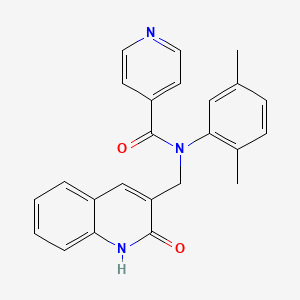
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, also known as DQ-6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In biochemistry, this compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc.
In pharmacology, this compound has been shown to exhibit potent antioxidant and anti-inflammatory activities. It has also been studied for its potential use as a therapeutic agent for various cardiovascular diseases such as hypertension and atherosclerosis.
作用机制
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and modulating various signaling pathways. For example, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase.
In vivo studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities. It has also been shown to exhibit neuroprotective effects against various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is its potent biological activity against various diseases. It is also relatively easy to synthesize and purify, making it a useful tool for various scientific studies.
However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. It is also relatively expensive compared to other chemical compounds, which may limit its use in large-scale experiments.
未来方向
There are various future directions for the study of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide. One potential direction is the development of this compound derivatives with improved biological activity and reduced toxicity. Another potential direction is the study of the mechanism of action of this compound, which may provide insights into its potential use as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its potent biological activity against various diseases and relatively easy synthesis and purification make it a useful tool for various scientific studies. However, its potential toxicity and relatively high cost may limit its use in certain applications. There are various future directions for the study of this compound, which may provide insights into its potential use as a therapeutic agent for various diseases.
合成方法
The synthesis method of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide involves the reaction of 2-hydroxy-3-(2-isonicotinoyloxyethyl)quinoline with 2,5-dimethylaniline in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity and identity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-8-17(2)22(13-16)27(24(29)18-9-11-25-12-10-18)15-20-14-19-5-3-4-6-21(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZFSRBUPQUJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
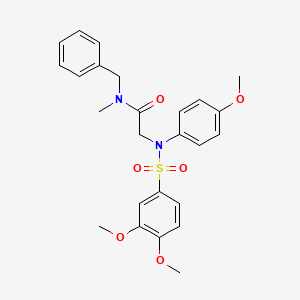
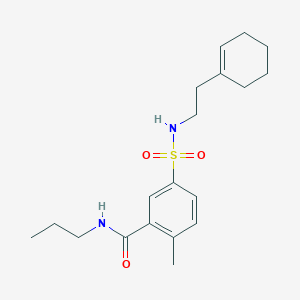
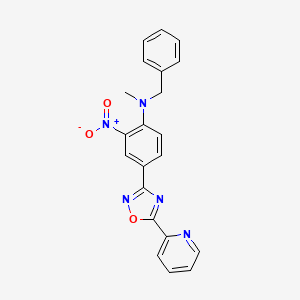
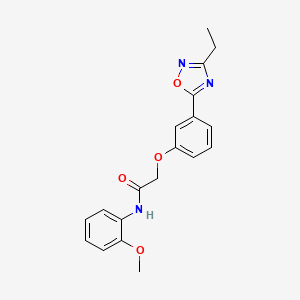

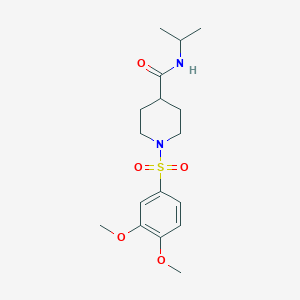

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719126.png)
